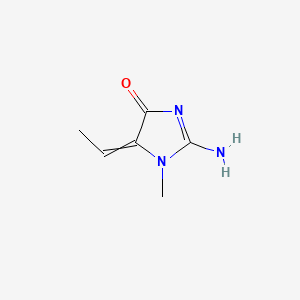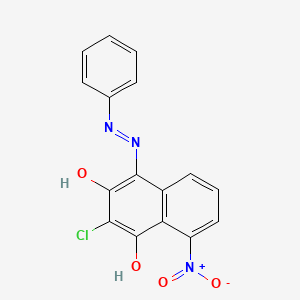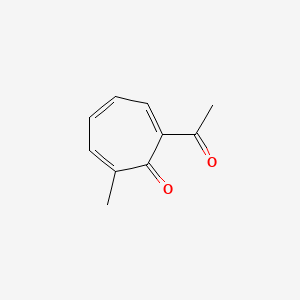![molecular formula C15H23N B13837428 (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is an organic compound characterized by its unique structural features. This compound consists of a cyclopentyl group attached to an ethanamine backbone, with a phenylethyl substituent. The stereochemistry of the compound is defined by the (1R) and (1S) configurations, indicating the specific spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethanamine Backbone: The ethanamine backbone is introduced through nucleophilic substitution reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is attached via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as oxides, ketones, amines, and alcohols, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]propanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]butanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]pentanamine
Uniqueness
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its unique configuration allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H23N |
|---|---|
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine |
InChI |
InChI=1S/C15H23N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12-13,15-16H,6-7,10-11H2,1-2H3/t12-,13+/m0/s1 |
Clave InChI |
NJDSVKSZAXISGC-QWHCGFSZSA-N |
SMILES isomérico |
C[C@H](C1CCCC1)N[C@@H](C)C2=CC=CC=C2 |
SMILES canónico |
CC(C1CCCC1)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


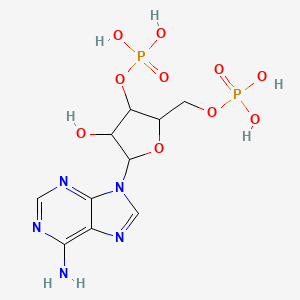
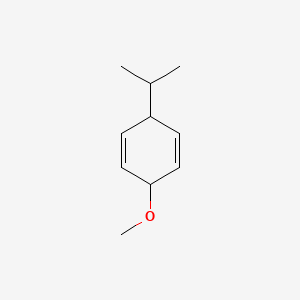
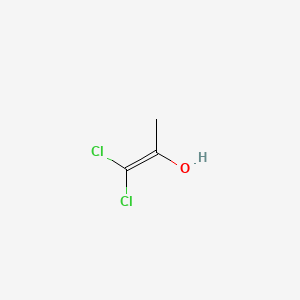
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
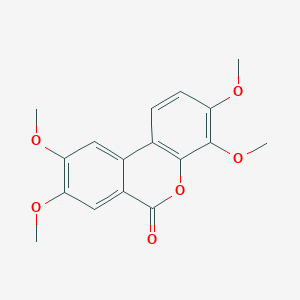


![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
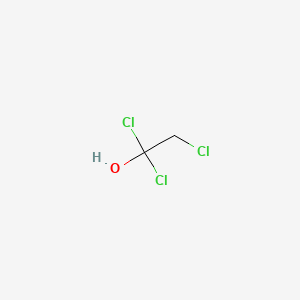
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
